molecular formula C15H17N5 B1234709 (E,2E)-N-(1,2,4-triazol-4-yl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine

(E,2E)-N-(1,2,4-triazol-4-yl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine

Cat. No.: B1234709
M. Wt: 267.33 g/mol
InChI Key: OJQDNCSKUPMUTC-HECFVYJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2,4-triazol-4-yl)-2-(1,3,3-trimethyl-2-indolylidene)ethanimine is a member of indoles.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : Compounds similar to (E,2E)-N-(1,2,4-triazol-4-yl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine have been used in the synthesis of various heterocyclic derivatives. These derivatives have exhibited moderate effects against certain bacterial and fungal species (Abdel‐Aziz et al., 2008).

  • Coordination Polymers : Related compounds have been utilized to create coordination polymers with metals like Cu(II) and Cd(II), leading to the formation of structures with diverse architectures, which have potential applications in materials science (Yang et al., 2013).

  • Ring Transformation Reactions : Triazole derivatives have been involved in ring transformation reactions, demonstrating their versatility in organic synthesis (Hori et al., 1985).

Applications in Material Science

  • Corrosion Inhibition : Schiff base compounds, which are structurally similar, have shown effectiveness as corrosion inhibitors for metals in acidic media. This has implications in materials protection and engineering (Emregül et al., 2006).

  • Fungicidal Activities : Novel triazole compounds containing a thiazolidine ring have been synthesized and tested for fungicidal activities. This underscores the potential of such compounds in agricultural and pharmaceutical applications (Xu et al., 2005).

Potential in Pharmacological Research

  • Inhibitors of Enzymes : Bis-triazole derivatives have been explored as potential inhibitors of enzymes like 15-lipoxygenase, an enzyme involved in inflammatory processes. This indicates the potential use of similar compounds in developing new therapeutic agents (Asghari et al., 2016).

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

(E,2E)-N-(1,2,4-triazol-4-yl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine

InChI

InChI=1S/C15H17N5/c1-15(2)12-6-4-5-7-13(12)19(3)14(15)8-9-18-20-10-16-17-11-20/h4-11H,1-3H3/b14-8+,18-9+

InChI Key

OJQDNCSKUPMUTC-HECFVYJASA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C=N/N3C=NN=C3)C)C

SMILES

CC1(C2=CC=CC=C2N(C1=CC=NN3C=NN=C3)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=NN3C=NN=C3)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E,2E)-N-(1,2,4-triazol-4-yl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine
Reactant of Route 2
(E,2E)-N-(1,2,4-triazol-4-yl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine
Reactant of Route 3
(E,2E)-N-(1,2,4-triazol-4-yl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine
Reactant of Route 4
(E,2E)-N-(1,2,4-triazol-4-yl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine
Reactant of Route 5
(E,2E)-N-(1,2,4-triazol-4-yl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine
Reactant of Route 6
(E,2E)-N-(1,2,4-triazol-4-yl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine

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